Rp-cAMPS triethylammonium salt

Vue d'ensemble

Description

Ce composé est un dérivé de la molécule de signalisation naturelle AMPc, où l’un des atomes d’oxygène exocyclique dans la partie phosphate cyclique est remplacé par du soufre . Cette modification rend le Sp-cAMPS résistant à la dégradation par les phosphodiestérases de nucléotides cycliques, améliorant sa stabilité et en faisant un outil précieux pour l’étude des voies de signalisation dépendantes de l’AMPc .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Sp-cAMPS est synthétisé par une série de réactions chimiques à partir de l’adénosineCela est généralement obtenu en faisant réagir l’adénosine avec du chlorure de thiophosphoryle dans des conditions contrôlées . Les conditions de réaction doivent être soigneusement surveillées pour garantir la stéréochimie correcte du produit, car le Sp-cAMPS est l’un des diastéréoisomères du monophosphothioate cyclique d’adénosine-3’,5’ .

Méthodes de production industrielle

La production industrielle de Sp-cAMPS suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir la pureté et la cohérence du produit . Le composé est généralement produit sous forme lyophilisée pour améliorer sa stabilité pendant le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions

Le Sp-cAMPS subit principalement des réactions typiques des nucléotides cycliques, notamment la phosphorylation et la liaison aux protéines kinases . Il est résistant à l’hydrolyse par les phosphodiestérases, ce qui est un avantage significatif par rapport à l’AMPc naturel .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le Sp-cAMPS comprennent le chlorure de thiophosphoryle pour sa synthèse et divers tampons pour sa stabilisation et son stockage . Le composé est stable dans des conditions physiologiques et peut être stocké à -20 °C pendant de longues périodes .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant le Sp-cAMPS sont généralement des protéines phosphorylées, car il agit comme un activateur des protéines kinases . Cette activation conduit à une cascade d’événements de signalisation en aval dans la cellule .

Applications De Recherche Scientifique

Le Sp-cAMPS est largement utilisé en recherche scientifique en raison de sa capacité à activer les protéines kinases dépendantes de l’AMPc. Ses applications comprennent :

Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions des nucléotides cycliques.

Biologie : Employé dans la recherche sur les voies de transduction du signal, en particulier celles impliquant l’AMPc.

Industrie : Utilisé dans le développement de tests biochimiques et d’outils de diagnostic.

Mécanisme D'action

Le Sp-cAMPS exerce ses effets en imitant la molécule de signalisation naturelle AMPc. Il se lie aux sous-unités régulatrices des protéines kinases dépendantes de l’AMPc, provoquant un changement conformationnel qui active les sous-unités catalytiques . Cette activation conduit à la phosphorylation de protéines cibles, ce qui module à son tour divers processus cellulaires tels que le métabolisme, l’expression génique et la différenciation cellulaire . Le Sp-cAMPS inhibe également les phosphodiestérases, améliorant encore sa stabilité et prolongeant ses effets .

Comparaison Avec Des Composés Similaires

Composés similaires

Rp-cAMPS : Un diastéréoisomère du Sp-cAMPS qui agit comme un antagoniste des protéines kinases dépendantes de l’AMPc.

Dibutyryl-AMPc : Un analogue synthétique de l’AMPc qui est plus perméable aux membranes cellulaires mais moins résistant aux phosphodiestérases que le Sp-cAMPS.

Unicité du Sp-cAMPS

Le Sp-cAMPS est unique en raison de sa haute résistance à la dégradation par les phosphodiestérases et de sa puissante activation des protéines kinases dépendantes de l’AMPc . Ces propriétés en font un outil précieux pour l’étude des voies de signalisation de l’AMPc et pour le développement de stratégies thérapeutiques ciblant ces voies .

Activité Biologique

Rp-cyclic adenosine monophosphate triethylammonium salt (Rp-cAMPS) is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is primarily utilized in biochemical research to study the role of cAMP in cellular signaling pathways, particularly its interaction with protein kinases. Due to its unique properties, including resistance to hydrolysis and its role as a competitive antagonist, Rp-cAMPS has become an essential tool for researchers investigating cAMP-dependent processes.

- Chemical Formula : C₁₆H₂₇N₆O₅PS

- Molecular Weight : 446.46 g/mol

- Purity : ≥98%

- IC50 Values :

- PKA I: 6.05 µM

- PKA II: 9.75 µM

- Resistance : Hydrolysis by phosphodiesterases

Rp-cAMPS functions as a competitive antagonist of cAMP-dependent protein kinases (PKA), specifically isoforms I and II. By binding to the regulatory subunits of PKA, it prevents the activation that would typically occur in the presence of cAMP. This inhibition allows researchers to dissect the downstream effects of cAMP signaling in various physiological contexts.

Biological Activity

The biological activity of Rp-cAMPS has been extensively studied, revealing its significant impact on numerous cellular processes:

- Inhibition of Protein Kinase A Activation : Rp-cAMPS effectively inhibits PKA activation, which is crucial for mediating effects on metabolism, gene expression, and cell proliferation .

- Influence on Cellular Signaling Pathways : By blocking cAMP-PKA signaling, Rp-cAMPS alters the phosphorylation states of target proteins, influencing various downstream signaling pathways.

- Behavioral Studies in Animal Models : In studies involving rats, administration of Rp-cAMPS has shown effects on attention and hyperactivity, suggesting its role in modulating cognitive functions through cAMP signaling pathways .

Table 1: Summary of Research Findings on Rp-cAMPS

Case Study: Attention Deficits and Hyperactivity

A study examined the effects of Rp-cAMPS on attention-related behaviors in rats. The results indicated that administration of Rp-cAMPS led to significant attention deficits when compared to control groups. The research involved microinfusions into the medial prefrontal cortex (mPFC) and utilized a counterbalanced design to ensure reliability .

Advantages Over Other Compounds

Rp-cAMPS offers several advantages compared to other PKA inhibitors:

- Stability : Its non-hydrolyzable phosphorothioate structure provides enhanced stability during experimental procedures.

- Selectivity : The compound selectively blocks cAMP-PKA signaling, allowing for more precise modulation of cellular pathways compared to less selective inhibitors.

Propriétés

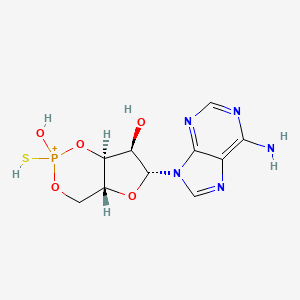

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.